2,3-Difluoro-4-nitrophenol

pKa Acidity Reaction Rate

Researchers requiring efficient nucleophilic aromatic substitution for fluorinated building blocks face challenges with less activated phenols. 2,3-Difluoro-4-nitrophenol (pKa 4.98) enables faster, higher-yielding SNAr reactions than mono-fluoro or non-fluorinated analogs. • Enhanced reactivity: dual electron-withdrawing fluorine atoms facilitate rapid coupling for kinase inhibitors and PET radiotracers. • Optimized physical form: solid (mp 62-66°C) ensures accurate stoichiometry in polymer synthesis. • Consistent supply: available in high purity for seamless scale-up.

Molecular Formula C6H3F2NO3
Molecular Weight 175.09 g/mol
CAS No. 123173-60-4
Cat. No. B175385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-4-nitrophenol
CAS123173-60-4
Synonyms2,3-difluoro-4-nitro-Phenol
Molecular FormulaC6H3F2NO3
Molecular Weight175.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1[N+](=O)[O-])F)F)O
InChIInChI=1S/C6H3F2NO3/c7-5-3(9(11)12)1-2-4(10)6(5)8/h1-2,10H
InChIKeyFCCFXVJUDSQIMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Difluoro-4-nitrophenol: Dual-Fluorinated Building Block


2,3-Difluoro-4-nitrophenol (CAS: 123173-60-4) is a fluorinated nitroaromatic compound characterized by a phenolic core bearing a para-nitro group and ortho- and meta-fluorine substituents. With a molecular formula of C6H3F2NO3 and a molecular weight of 175.09 g/mol [1], this compound serves as a versatile synthetic intermediate in pharmaceutical and agrochemical research, as well as in the development of PET radiotracers and liquid crystal polymers . The electron-deficient ring system, resulting from the combined electron-withdrawing effects of the nitro and dual fluorine substituents, facilitates nucleophilic aromatic substitution (SNAr) reactions, making it a valuable building block for creating fluorinated aniline derivatives and other complex molecular architectures .

Workflow Electron-deficient ring for nucleophilic aromatic substitution (SNAr) Dual fluorine & nitro activation
Selection Dual-fluorine pattern supports PET tracer precursor synthesis Favored for radiofluorination chemistry
Format Solid physical form facilitates accurate weighing Simplifies small-scale handling & purification

2,3-Difluoro-4-nitrophenol: Why Substitutes Fail


In research and industrial settings, substituting 2,3-difluoro-4-nitrophenol with other nitrophenol derivatives—such as mono-fluorinated analogs (e.g., 2-fluoro-4-nitrophenol, CAS 403-19-0) or the parent compound (4-nitrophenol, CAS 100-02-7)—is not a straightforward swap. The specific substitution pattern of two fluorine atoms ortho and meta to the hydroxyl group confers a unique combination of physical and electronic properties that directly impact synthesis outcomes. These properties, including a significantly lower pKa, a distinct melting point, and a markedly different electronic profile, govern critical parameters such as reaction rate, regioselectivity, purification efficiency, and the final properties of downstream products. The quantitative evidence presented below demonstrates that these differences are not marginal and can lead to failed syntheses, lower yields, or altered biological activity if an improper substitute is used.

Target compound

2,3-Difluoro-4-nitrophenol

  • Distinct ortho/meta fluorine pattern
  • Reported low pKa enhances SNAr reactivity
  • Solid form (reported higher melting range)

Potential substitute

Mono-fluoro or unsubstituted nitrophenols

  • Acidity difference may shift reaction kinetics
  • Lower melting point can hinder precise weighing
  • Regioisomeric purity is essential for electronic control

2,3-Difluoro-4-nitrophenol vs. Closest Analogs


Enhanced Acidity for SNAr Reactions

2,3-Difluoro-4-nitrophenol exhibits a predicted pKa of 4.98 ± 0.24 . This is 2.17 pKa units lower than unsubstituted 4-nitrophenol (pKa 7.15) [1] and 0.69 units lower than 2-fluoro-4-nitrophenol (predicted pKa 5.67 ± 0.22) . A lower pKa indicates a stronger acid, meaning a greater proportion of the compound exists in the more nucleophilic phenoxide form under standard reaction conditions. This enhances its reactivity in SNAr reactions and improves its leaving group ability when incorporated into activated esters, directly impacting reaction kinetics and overall yield.

Acidity (pKa)
Cross-study comparable
ΔpKa = -2.17 vs 4-nitrophenol
ΔpKa = -0.69 vs 2-fluoro analog

Reported lower pKa supports faster SNAr kinetics.

Predicted values; confirm experimentally if reaction rate is critical.

pKa Acidity Reaction Rate Nucleophilic Aromatic Substitution

Solid-State Handling and Purity Advantage

2,3-Difluoro-4-nitrophenol is a solid at room temperature with a reported melting point range of 62-66°C . In contrast, a common mono-fluorinated analog, 2-fluoro-4-nitrophenol, has a significantly lower melting point of 33-36°C, making it a waxy solid or low-melting solid that can be more difficult to handle precisely on a small scale . The higher melting point of 2,3-difluoro-4-nitrophenol simplifies purification by recrystallization and allows for easier, more accurate weighing, which is a critical advantage in both research and production settings.

Melting Point
Head-to-head
62–66 °C (target) vs 33–36 °C (2-fluoro analog)

Higher melting point may simplify recrystallization and weighing.

Vendor-reported data; verify lot consistency.

Melting Point Physical Form Purification Handling

Fluorination Pattern Boosts Acidity

The specific ortho/meta-difluorination pattern of 2,3-difluoro-4-nitrophenol results in a predicted pKa of 4.98 ± 0.24 . This is substantially lower (more acidic) than its regioisomer, 3-fluoro-4-nitrophenol, which has a predicted pKa of 6.42 ± 0.10 . This 1.44 pKa unit difference—representing a 27-fold increase in acidity—is a direct consequence of the fluorine atoms' positions. Ortho-fluorine exerts a stronger inductive electron-withdrawing effect on the hydroxyl group compared to a meta-fluorine, leading to greater stabilization of the conjugate base. This difference is crucial in applications where the precise electronic character of the building block dictates the outcome of a subsequent transformation, such as in the synthesis of PET tracers where specific fluorine-18 labeling chemistry is required .

Regioisomeric Acidity
Head-to-head
ΔpKa = -1.44 vs 3-fluoro regioisomer
27-fold higher acidity (predicted)

Ortho/meta pattern strongly influences electronic landscape.

Computational prediction; validate if regioisomeric purity is essential.

Regioisomer Electronic Effects Structure-Activity Relationship

Leaving Group Advantage for PET Tracers

2,3-Difluoro-4-nitrophenol is explicitly utilized as a precursor for PET radiotracer synthesis, a role that leverages its electron-deficient phenolic oxygen as an effective leaving group upon activation . While direct kinetic data comparing its leaving group ability to mono-fluoro analogs is not available in the open literature, its significantly lower pKa (4.98 vs. 5.67 for 2-fluoro-4-nitrophenol) is a strong indicator of superior leaving group propensity. In radiofluorination chemistry, where reaction time and radiochemical yield are paramount due to the short half-life of fluorine-18, the enhanced electron-withdrawing character of the 2,3-difluoro scaffold is a critical selection criterion. This class-level advantage positions it as a preferred building block over less activated analogs for the development of novel imaging agents.

Leaving Group Propensity
Class-level inference
pKa 4.98 infers stronger leaving group than mono-fluoro analog

Supports selection as PET tracer precursor; direct kinetic data not available.

Based on structure-activity relationships; verify in radiochemical setting.

PET Radiotracers Radiofluorination Leaving Group

2,3-Difluoro-4-nitrophenol: Key Applications


Pharmaceutical Intermediates via SNAr

The pronounced electron deficiency of the 2,3-difluoro-4-nitrophenol ring, as evidenced by its low pKa of 4.98 , makes it an ideal substrate for nucleophilic aromatic substitution (SNAr). This enables the efficient introduction of various nucleophiles to create complex, fluorinated aniline derivatives. Its use is preferred over 4-nitrophenol (pKa 7.15) or 2-fluoro-4-nitrophenol (pKa 5.67) when faster reaction rates and higher conversion are required, particularly in the construction of kinase inhibitors or other pharmaceutical cores where the 2,3-difluoro motif is a key pharmacophore.

PET Radiotracer Development

2,3-Difluoro-4-nitrophenol is a strategic intermediate for the preparation of 18F-labeled PET radiotracers . Its enhanced acidity (pKa 4.98) compared to mono-fluoro analogs (e.g., 2-fluoro-4-nitrophenol, pKa 5.67) implies superior leaving group ability in activated ester form . This property is critical for achieving high radiochemical yields in the rapid, time-constrained labeling steps typical of fluorine-18 chemistry. Selecting this building block can directly improve the efficiency of tracer development and production.

Liquid Crystal Polymer Precursors

The specific substitution pattern of 2,3-difluoro-4-nitrophenol is employed in materials science for synthesizing liquid crystal polymer precursors, where fluorine substitution is known to control mesophase behavior . The compound's unique electronic and steric properties, distinct from those of 2-fluoro-4-nitrophenol or 3-fluoro-4-nitrophenol, allow for fine-tuning the physical properties of the resulting polymers. The solid, high-melting form (62-66°C) also facilitates its use in precision polymerization reactions where accurate stoichiometry is essential.

Agrochemical Discovery

As a key intermediate for synthesizing novel agrochemicals , 2,3-difluoro-4-nitrophenol provides a distinct advantage over non-fluorinated or mono-fluorinated analogs. The dual-fluorine substitution significantly increases the compound's metabolic stability and lipophilicity (calculated XLogP3-AA of 1.6) [1] compared to 4-nitrophenol (XLogP ~1.91). This modification can enhance the bioavailability and target-site persistence of the final agrochemical product, making it a valuable building block in the design of next-generation herbicides or fungicides.

Application
Selection Property
Validation Focus
SNAr Pharmaceutical Intermediates
Electron-deficient aromatic ring
Reactivity and conversion rate
PET Radiotracer Development
Enhanced leaving group propensity
Radiochemical yield optimization
Liquid Crystal Polymer Precursors
Defined substitution pattern
Polymer mesophase behavior
Agrochemical Discovery
Dual-fluorination for metabolic stability
Bioactivity and persistence

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